molecular formula C16H13ClN2O2S B12583162 5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide CAS No. 648899-02-9

5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide

Cat. No.: B12583162
CAS No.: 648899-02-9
M. Wt: 332.8 g/mol
InChI Key: QWAMQGBJPMIHDY-UHFFFAOYSA-N
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Description

5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C16H13ClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a naphthalene sulfonamide moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide typically involves the reaction of 4-chloroaniline with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted chlorophenyl derivatives .

Scientific Research Applications

5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide is unique due to its specific structural features, such as the combination of an amino group, a chlorophenyl group, and a naphthalene sulfonamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

648899-02-9

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

5-amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C16H13ClN2O2S/c17-11-7-9-12(10-8-11)19-22(20,21)16-6-2-3-13-14(16)4-1-5-15(13)18/h1-10,19H,18H2

InChI Key

QWAMQGBJPMIHDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C(=C1)N

Origin of Product

United States

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